5,6-dimethyl-3-[2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, a nitrogen-rich bicyclic system known for its role in modulating protein-protein interactions, particularly in bromodomain inhibitors .
- An octahydropyrrolo[3,4-c]pyrrole scaffold, a rigid bicyclic amine that enhances solubility and pharmacokinetic properties compared to simpler pyrrolidines .
- A 5,6-dimethyl-3,4-dihydropyrimidin-4-one moiety, which contributes to hydrogen-bonding interactions in enzymatic binding pockets .
Its synthesis likely involves multi-step strategies, such as cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization via nucleophilic substitution or cross-coupling reactions, as seen in analogous triazolo-pyridazine systems .
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-12-13(2)21-11-27(20(12)30)10-19(29)26-8-15-6-25(7-16(15)9-26)18-5-4-17-23-22-14(3)28(17)24-18/h4-5,11,15-16H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXLODOCXGQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- octahydropyrrolo-pyrrole (target) may alter cellular permeability .
Structural-Activity Insights :
- The dihydropyrimidinone ring in the target compound may mimic acetylated lysine residues, a critical feature for bromodomain binding, as seen in AZD5153 .
- Methyl groups at positions 5 and 6 on the dihydropyrimidinone could sterically hinder off-target interactions, unlike the unsubstituted pyrimidinones in , which show weaker potency .
NMR and Structural Analysis
Comparative NMR studies (as in ) reveal that substituents on triazolo-pyridazine systems significantly alter chemical shifts in regions corresponding to hydrogen-bond donors (e.g., NH groups in dihydropyrimidinone). For example:
- Region A (29–36 ppm) : In AZD5153, piperidine protons show upfield shifts due to reduced electron density, whereas the octahydropyrrolo-pyrrole in the target compound may cause downfield shifts, indicating stronger deshielding .
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